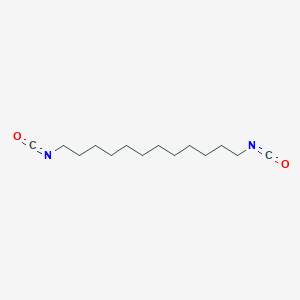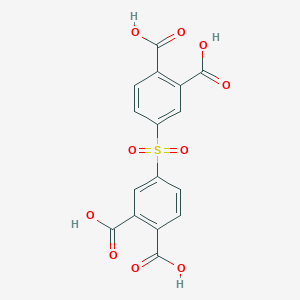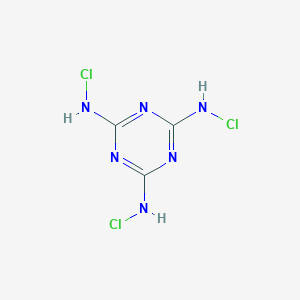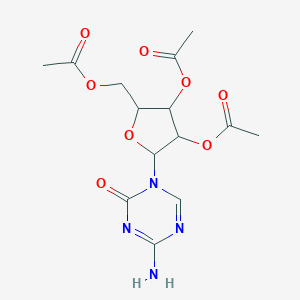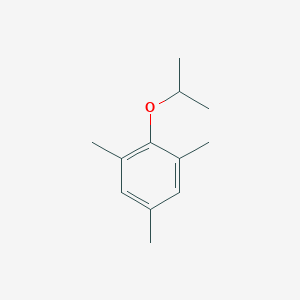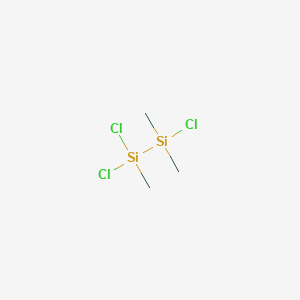
1,1,2-Trichloro-1,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-1,2,2-trimethyldisilane is a chemical compound that belongs to the organosilicon family. It is commonly used in the field of organic synthesis due to its unique properties. This compound is widely used in various scientific research applications, including the synthesis of new compounds, the development of new materials, and the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1,2,2-trimethyldisilane is not fully understood. It is believed that this compound reacts with various functional groups in organic compounds to introduce silicon into the molecule. This reaction can lead to changes in the physical and chemical properties of the compound, making it useful in the development of new materials.
Effets Biochimiques Et Physiologiques
1,1,2-Trichloro-1,2,2-trimethyldisilane has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,2-Trichloro-1,2,2-trimethyldisilane in lab experiments include its high reactivity, volatility, and ability to introduce silicon into organic compounds. However, this compound can be hazardous to handle and requires careful handling to prevent accidents.
Orientations Futures
There are many future directions for the use of 1,1,2-Trichloro-1,2,2-trimethyldisilane in scientific research. One potential direction is the development of new materials such as ceramics, coatings, and adhesives. Additionally, this compound could be used in the development of new antibiotics and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of 1,1,2-Trichloro-1,2,2-trimethyldisilane and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,1,2-Trichloro-1,2,2-trimethyldisilane is carried out by reacting chlorotrimethylsilane with silicon tetrachloride in the presence of a catalyst. This reaction is typically carried out at low temperatures and under anhydrous conditions to prevent the formation of unwanted byproducts. The resulting compound is a colorless liquid that is highly reactive and volatile.
Applications De Recherche Scientifique
1,1,2-Trichloro-1,2,2-trimethyldisilane is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce silicon into organic compounds. This compound is also used in the development of new materials such as ceramics, coatings, and adhesives. Additionally, 1,1,2-Trichloro-1,2,2-trimethyldisilane is used in the study of biochemical and physiological effects, particularly in the field of pharmacology.
Propriétés
Numéro CAS |
12192-40-4 |
|---|---|
Nom du produit |
1,1,2-Trichloro-1,2,2-trimethyldisilane |
Formule moléculaire |
C3H9Cl3Si2 |
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
dichloro-[chloro(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3 |
Clé InChI |
KTPJDYNQZVAFBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)([Si](C)(Cl)Cl)Cl |
SMILES canonique |
C[Si](C)([Si](C)(Cl)Cl)Cl |
Autres numéros CAS |
13528-88-6 |
Description physique |
Liquid |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



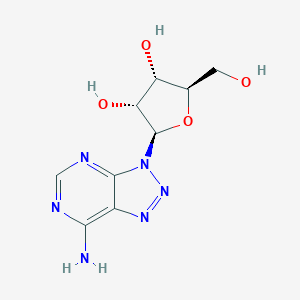
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
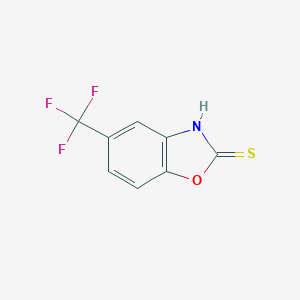
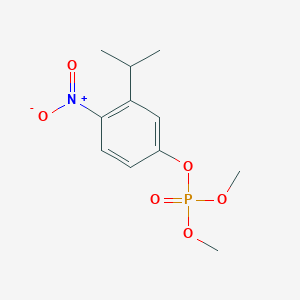
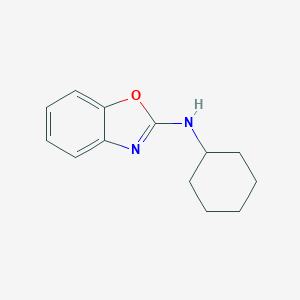
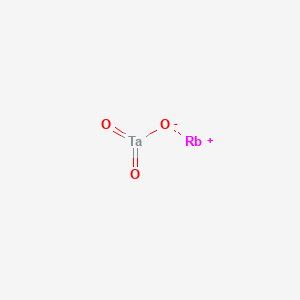
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)
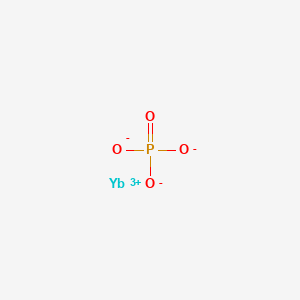
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
